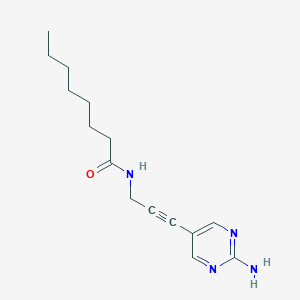
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide is a synthetic organic compound that features a pyrimidine ring, an alkyne group, and an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide typically involves multi-step organic reactions. One common approach is the coupling of 2-aminopyrimidine with propargyl bromide to form an intermediate, which is then reacted with octanoyl chloride to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkanes or alkenes.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to active sites on enzymes or receptors, thereby inhibiting their activity. The alkyne group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide: Similar structure but with a shorter alkyl chain.
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)benzamide: Contains a benzamide group instead of an octanamide chain.
Uniqueness
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide is unique due to its specific combination of a pyrimidine ring, an alkyne group, and an octanamide chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H22N4O |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]octanamide |
InChI |
InChI=1S/C15H22N4O/c1-2-3-4-5-6-9-14(20)17-10-7-8-13-11-18-15(16)19-12-13/h11-12H,2-6,9-10H2,1H3,(H,17,20)(H2,16,18,19) |
InChI Key |
ZBYLPFJRKLEUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCC#CC1=CN=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















